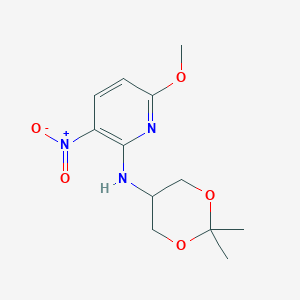

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine

Vue d'ensemble

Description

The compound “N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine” is an organic molecule that contains a dioxane ring (a six-membered ring with two oxygen atoms), a pyridine ring (a six-membered ring with one nitrogen atom), and functional groups such as nitro (-NO2), methoxy (-OCH3), and amine (-NH2) groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The dioxane ring provides a flexible, ether-like component to the molecule, while the pyridine ring introduces aromaticity and a potential site for further reactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amine, the methoxy group could undergo substitution reactions, and the pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar functional groups like nitro, methoxy, and amine could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Research on related compounds has revealed applications in chemical synthesis and reactions. Rubinov et al. (2004) studied the synthesis of 1,6-disubstituted 2,4-pyridinediones from 5-acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, uncovering potential pathways for creating N-substituted pyridine derivatives, which might include structures similar to N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine (Rubinov, B., Zheldakova, T., & Rubinova, I. L., 2004).

Luk’yanov et al. (2009) explored the interaction of primary amines with 2,2-dimethyl-5-nitro-5-nitroso-1,3-dioxane, which relates to the chemical structure , showing the potential for creating diverse nitroalkyl-ONN-azoxy compounds (Luk’yanov, O. A., Pokhvisneva, G. V., Ternikova, T. V., Shlykova, N., & Salamonov, Yu. B., 2009).

Application in Medicinal Chemistry

In the realm of medicinal chemistry, compounds related to N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine have been studied. The research by Dueke-Eze et al. (2011) on Schiff bases derived from 2-aminopyridine and substituted benzyaldehydes, which includes structures related to the compound , indicates potential antimicrobial applications. Their research specifically highlighted the ability of these compounds to inhibit bacterial growth (Dueke-Eze, C. U. Fasina, & Idika, 2011).

Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques involving compounds structurally similar to N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine have been a focus of research. For instance, Enders & Chow (2006) discussed the organocatalytic asymmetric Michael addition of 2,2-dimethyl-1,3-dioxan-5-one, indicating the potential utility of such structures in complex organic synthesis processes (Enders, D., & Chow, S., 2006).

Orientations Futures

Propriétés

IUPAC Name |

N-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5/c1-12(2)19-6-8(7-20-12)13-11-9(15(16)17)4-5-10(14-11)18-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHWUBWBXFMGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)NC2=C(C=CC(=N2)OC)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2355391.png)

![Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2355393.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2355401.png)

![6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355404.png)

![N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2355406.png)

![4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide](/img/structure/B2355407.png)